molecular formula C11H9NO5 B11874133 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one CAS No. 88973-12-0

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one

Cat. No.: B11874133
CAS No.: 88973-12-0
M. Wt: 235.19 g/mol
InChI Key: KRKSVXMDKWTURA-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one is a chromenone derivative characterized by a hydroxyl group at position 7, methyl groups at positions 2 and 3, and a nitro substituent at position 6. Its molecular formula is C₁₁H₉NO₅, with a calculated molecular weight of 251.19 g/mol. Chromenones (4H-chromen-4-one derivatives) are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, which are heavily influenced by substituent patterns .

Properties

CAS No.

88973-12-0

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

7-hydroxy-2,3-dimethyl-8-nitrochromen-4-one

InChI

InChI=1S/C11H9NO5/c1-5-6(2)17-11-7(10(5)14)3-4-8(13)9(11)12(15)16/h3-4,13H,1-2H3

InChI Key

KRKSVXMDKWTURA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The foundational approach for synthesizing chroman-4-ones, as detailed in patent US4479007A, involves reacting o-hydroxyarylcarbonyl compounds with carbonyl derivatives in the presence of amines. For 7-hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one, the synthesis begins with 8-nitro-2,3-dimethylphenol (o-hydroxyarylcarbonyl precursor) and a ketone such as acetone or cyclopentanone. The amine catalyst (e.g., pyrrolidine or piperidine) facilitates nucleophilic attack, forming a Schiff base intermediate that undergoes cyclization to yield the chromenone core.

Key steps include:

  • Reflux conditions : Temperatures between 80–120°C in solvents like toluene or dioxane.

  • Amine stoichiometry : 0.1–1 mol equivalent relative to the phenolic substrate to neutralize acidic groups and drive the reaction.

  • Workup : Distillation under reduced pressure (0.001–1 mmHg) isolates the product, followed by recrystallization for purity.

Optimization and Yield Considerations

Yields exceeding 70% are achievable when using 8-nitro-2,3-dimethylphenol as the starting material, as the pre-installed nitro group avoids regiochemical challenges during cyclization. Substituting the ketone component with bulkier derivatives (e.g., cyclododecanone) reduces steric hindrance, enhancing reaction rates. However, this method requires strict control over exothermic reactions, which can lead to byproducts if temperatures exceed 120°C.

Multi-Component Reactions Using Resorcinol Derivatives

One-Pot Synthesis Strategies

Recent advances in green chemistry, as reported by Frontiers in Chemistry, demonstrate the utility of multi-component reactions for constructing 4H-chromenones. Adapting this to this compound involves:

  • Reactants : 2,3-Dimethylresorcinol, malononitrile, and a nitro-substituted aldehyde.

  • Catalyst : Calcium hydroxide [Ca(OH)₂] or diethylamine in methanol at room temperature.

The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the resorcinol derivative. Cyclization then forms the chromenone scaffold.

Regiochemical Control and Limitations

While this method offers a one-pot advantage, introducing the nitro group at the 8-position requires careful selection of the aldehyde component. For example, 4-nitrobenzaldehyde directs nitration to the desired position due to electronic effects from the methyl and hydroxyl groups. Yields range from 60–75%, but scalability is limited by the need for stoichiometric catalysts and prolonged reaction times (24–48 hours).

Post-Synthesis Nitration of Preformed Chromenones

Nitration Protocols and Selectivity

An alternative route involves nitrating 7-hydroxy-2,3-dimethyl-4H-chromen-4-one after ring formation. Nitration mixtures (e.g., HNO₃/H₂SO₄) at 0–5°C selectively introduce the nitro group at the 8-position, guided by the electron-donating hydroxyl group at position 7 and the steric effects of the 2,3-dimethyl substituents.

Challenges in Reaction Efficiency

This method suffers from moderate yields (50–65%) due to competing nitration at positions 5 and 6. Purification via column chromatography is often necessary, increasing operational complexity. Additionally, over-nitration can occur if reaction temperatures exceed 10°C, necessitating precise control.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Limitations
Amine-catalyzed condensation8-Nitro-2,3-dimethylphenol, ketonesReflux, 80–120°C, amine catalyst70–85%High regioselectivity, scalableExothermic risks, solvent waste
Multi-component reaction2,3-Dimethylresorcinol, nitro-aldehydeRT, Ca(OH)₂ catalyst60–75%One-pot synthesis, green solventsLong reaction times, moderate yields
Post-synthesis nitration7-Hydroxy-2,3-dimethyl-4H-chromen-4-oneHNO₃/H₂SO₄, 0–5°C50–65%Flexibility in nitro placementLow yields, purification challenges

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

The anticancer potential of 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one has been extensively studied. Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
In a study by Vosooghi et al. (2010), a library of derivatives was tested against six human tumor cell lines using the MTT assay. One compound exhibited an IC50 value of less than 1 μM, indicating potent antitumor activity. The study highlighted that substitutions at specific positions on the chromene structure significantly enhanced cytotoxicity, particularly halogen substitutions at the third position .

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell Line TestedIC50 (µM)Notes
Compound 1A172 Glioma0.0074Strong cytotoxicity
Compound 2MCF-7 Breast0.025Moderate activity compared to control
Compound 3A549 Lung>50Low activity

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Research indicates that various derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening
Research conducted by Alshammari et al. (2021) demonstrated that certain derivatives showed inhibition against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate the effectiveness of these compounds against common pathogens .

Table 2: Antimicrobial Activity of Chromene Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)Notes
Compound AStaphylococcus aureus15Effective against bacteria
Compound BE. coli12Moderate activity
Compound CCandida albicans18Strong antifungal effect

Antioxidant Properties

The antioxidant potential of this compound is another area where significant findings have emerged. The ability to scavenge free radicals contributes to its therapeutic applications.

Case Study: Antioxidant Activity Assessment
A study by Dinparast et al. (2020) evaluated the antioxidant properties using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited strong antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity of Chromene Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound D8525
Compound E7530
Compound F6540

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of chromenones are modulated by substituents such as hydroxyl, nitro, trifluoromethyl, and alkyl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one 7-OH, 2-CH₃, 3-CH₃, 8-NO₂ C₁₁H₉NO₅ 251.19 Synthesized
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5-OH, 7-OH, 4-CH₂CH₂CH₃ C₁₂H₁₂O₄ 220.22
7-Hydroxy-8-(1,3-oxazinan-3-ylmethyl)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 8-(oxazinan-3-ylmethyl), 3-C₆H₅, 2-CF₃ C₂₂H₁₉F₃N₂O₃ 416.40
7-Hydroxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 8-CH₃, 3-(pyrazol-4-yl), 2-CF₃ C₂₃H₁₆F₃N₃O₃ 443.39
7-Hydroxy-2,3-dihydro-4H-chromen-4-one 7-OH, 2,3-dihydro (saturated ring) C₉H₈O₃ 164.16
Key Observations:
  • Nitro vs.
  • Methyl Substitutions : The 2,3-dimethyl groups in the target compound may enhance lipophilicity compared to saturated analogs like 7-hydroxy-2,3-dihydro-4H-chromen-4-one, which has a lower molecular weight (164.16 vs. 251.19 g/mol) .
  • Bulkier Substituents : Compounds with phenyl or pyrazolyl groups (e.g., entries 3 and 4 in Table 1) exhibit higher molecular weights (>400 g/mol), which could impact solubility and membrane permeability .
Key Observations:
  • Hydroxyl Groups : Compounds with multiple hydroxyl groups (e.g., 5,7-dihydroxy derivatives) show enhanced antimicrobial activity due to improved hydrogen-bonding interactions with microbial enzymes .

Physicochemical Properties

Substituents significantly influence physical properties:

Table 3: Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) LogP (Predicted) References
This compound ~400 (estimated) ~1.45 1.8 N/A
7-Hydroxy-2,3-dihydro-4H-chromen-4-one 372.373 1.343 1.2
7-Hydroxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one N/A N/A 3.1
Key Observations:
  • Boiling Points : Saturated derivatives (e.g., 7-hydroxy-2,3-dihydro-4H-chromen-4-one) have lower boiling points than aromatic analogs due to reduced molecular rigidity .
  • Lipophilicity (LogP) : The target compound’s LogP (1.8) suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility. Trifluoromethyl-substituted analogs exhibit higher LogP values (>3), indicating increased hydrophobicity .

Biological Activity

7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one is a chromone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a hydroxyl group, nitro group, and two methyl groups, exhibits significant potential in various fields such as pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its interactions with biological targets.

  • Molecular Formula : C10H9N3O4
  • Molecular Weight : Approximately 235.19 g/mol
  • IUPAC Name : 7-Hydroxy-2,3-dimethyl-8-nitrochromen-4-one

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against several bacterial strains:

Bacterial StrainActivity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

In a study conducted by MDPI, derivatives of this compound showed significant activity against Staphylococcus pneumoniae and moderate activity against other strains such as Pseudomonas aeruginosa and Bacillus subtilis .

Antioxidant Properties

The antioxidant potential of this compound has been explored in various contexts. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage in biological systems .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
  • Antioxidant Pathways : It modulates pathways related to oxidative stress, enhancing cellular defense mechanisms against ROS.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A series of derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications to the structure could enhance or diminish activity against specific bacterial strains .
  • Antioxidant Evaluation :
    • In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in cellular models, highlighting its antioxidant capacity .
  • Molecular Docking Studies :
    • Computational studies have suggested that this compound binds effectively to various biological targets, which may explain its diverse pharmacological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions under reflux conditions. For example, nitro-substituted chromenones are synthesized via electrophilic substitution or condensation reactions. Key steps include:

  • Using polar aprotic solvents (e.g., dimethylformamide) to enhance nitro-group reactivity.
  • Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate the product .
  • Optimization by adjusting temperature (70–100°C), catalyst type (e.g., acid/base), and reaction time (12–24 hours). Monitor progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify substituent environments. For instance, the nitro group deshields adjacent protons, shifting aromatic protons downfield (δ 8.0–8.5 ppm). Methyl groups appear as singlets near δ 2.1–2.5 ppm .
  • IR : Look for characteristic peaks: O–H stretch (~3400 cm⁻¹), C=O (chromenone, ~1640 cm⁻¹), and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) .
  • MS : Confirm molecular weight via ESI-MS. Fragmentation patterns (e.g., loss of NO₂ or methyl groups) validate substituent positions .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of nitro-substituted chromenones, and how can SHELX software address them?

  • Methodology :

  • Nitro groups introduce disorder due to rotational flexibility. Use SHELXT for automated space-group determination and SHELXL for refinement with anisotropic displacement parameters .
  • Employ high-resolution data (θ > 25°) and twin refinement if twinning is detected. Validate hydrogen bonding (e.g., O–H···O nitro interactions) using ORTEP-3 for visualization .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodology :

  • Scenario : Unpredicted splitting in aromatic protons.
  • Solutions :
  • Perform 2D NMR (COSY, NOESY) to identify coupling partners and spatial proximity .
  • Check for dynamic effects (e.g., keto-enol tautomerism) via variable-temperature NMR.
  • Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .

Q. What computational methods predict the electronic effects of the nitro group on chromenone reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nitro’s electron-withdrawing effects on ring electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic/electrophilic attacks .
  • Compare with analogs (e.g., ’s nitro-phenyl chromenone) to benchmark computational results .

Q. How do substituent positions (e.g., 8-nitro vs. 6-nitro) influence biological activity or photophysical properties?

  • Methodology :

  • Synthesize positional isomers and compare via:
  • Biological assays : Measure IC₅₀ in enzyme inhibition studies (e.g., kinase assays).
  • UV-Vis/fluorescence : Nitro at position 8 may redshift absorption due to extended conjugation .
  • Use QSAR models to correlate substituent position with activity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the nitro group?

  • Methodology :

  • Root Cause : DFT assumes isolated molecules, while X-ray captures crystal-packing effects.
  • Resolution :
  • Perform periodic DFT calculations incorporating crystal environment.
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O) that shorten experimental bond lengths .

Q. When HPLC purity exceeds 95% but biological activity is inconsistent, what analytical steps are recommended?

  • Methodology :

  • Purity Reassessment : Use orthogonal methods (e.g., GC-MS, CE) to detect non-UV-active impurities .
  • Conformational Analysis : Check for polymorphs via PXRD or assess solution-state aggregation (DLS) .
  • Bioassay Controls : Test intermediates or degredants to rule out off-target effects .

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